molecular formula C7H17O3P B1334463 Heptylphosphonic Acid CAS No. 4721-16-8

Heptylphosphonic Acid

Cat. No. B1334463
CAS RN: 4721-16-8
M. Wt: 180.18 g/mol
InChI Key: VAJFLSRDMGNZJY-UHFFFAOYSA-N
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Description

Heptylphosphonic acid (HPA) is a phosphonic-acid functionalized alkane, specifically heptane, which has been studied for its potential as a polymer component in high-temperature fuel cell polymer electrolyte membranes . The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, which is structurally analogous to the phosphate moiety and has various applications in chemistry, biology, and physics .

Synthesis Analysis

The synthesis of phosphonic acids, including heptylphosphonic acid, can be achieved through various methods. One common approach is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Additionally, phosphonodipeptides and phosphonooligopeptides based on (1-aminoethyl)phosphonic acids have been synthesized and investigated for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of heptylphosphonic acid has been explored through molecular dynamics simulations, which have confirmed the hypothesis of dynamic hydrogen bond network formation in this material . The structure of related phosphonic acid compounds has been characterized by various spectroscopic methods, including IR, 1H, 13C, and 31P NMR spectroscopy .

Chemical Reactions Analysis

Phosphonic acids are known for their bioactive properties and have been used in the synthesis of antibacterial agents . The complexing properties of phosphonodipeptides containing 1-aminoethylphosphonic acid residues have been studied, indicating the presence of the same types of complexes as in the aminomethylphosphonic acid series . Phenylphosphonic acid has been used as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptylphosphonic acid have been validated against experimentally measured properties, such as density and self-diffusion constant, through molecular dynamics simulations . Phosphonic acid monomers have been found to dissolve well in water and are hydrolytically stable, demonstrating different behaviors during radical polymerization . The acid-base and complexing properties of phosphonodipeptides have been studied, revealing significant differences for diastereoisomers, likely due to the interaction between hydrophobic and hydrophilic parts of the molecule .

Scientific Research Applications

1. Fuel Cell Applications

Heptylphosphonic acid (HPA) has significant applications in the field of fuel cells. It serves as a potential polymer component for high-temperature fuel cell polymer electrolyte membranes. Molecular dynamics simulations of HPA have been conducted to understand its dynamic hydrogen bonding network in the liquid phase. This research is crucial for developing efficient materials for fuel cell membranes operating at high temperatures (>100°C), as HPA forms a dynamic hydrogen bond network in these conditions (Roy, Ataol, & Müller-Plathe, 2008).

2. Polymers and Materials Science

In the realm of polymers and materials science, heptylphosphonic acid is explored for its potential in creating functionalized poly[aryloxyphosphazenes]. These polymers are candidates for use as proton-conducting membranes in fuel cells. The synthesis involves the reaction of diphenyl chlorophosphate with lithio-functionalized aryloxyphosphazenes, followed by treatment with sodium hydroxide and hydrochloric acid to yield the desired functionalized product (Allcock, Hofmann, Ambler, & Morford, 2002).

3. Analytical Chemistry and Environmental Studies

Heptylphosphonic acid, as part of the broader phosphonate group, is relevant in environmental and analytical chemistry studies. Phosphonates, due to their poor biodegradability and strong adsorption affinity, are important analytes in environmental samples. An analytical method has been developed for the trace quantification of phosphonates, including heptylphosphonic acid, in various environmental matrices. This research is critical for understanding the environmental fate of phosphonates in water treatment and natural water bodies (Armbruster, Rott, Minke, & Happel, 2019).

4. Magnetic Materials

Heptylphosphonic acid is used in the synthesis of magnetic materials. For instance, a phosphonic acid, 4-(1,2,4-triazol-4-yl)phenylphosphonic acid (H2ptz), has been used to construct magnetic materials, demonstrating the versatility of phosphonic acids in creating functional materials with specific magnetic properties. This application covers a range of research fields, including chemistry, physics, and materials science (Zhai, Deng, Ling, Chen, Weng, & Zhou, 2013).

5. Heterogeneous Catalysis

Heptylphosphonic acid derivatives have been used as catalysts in organic synthesis, such as in the synthesis of α-aminophosphonates. Phenylphosphonic acid, a related compound, has been identified as an efficient and recyclable catalyst in solvent-free conditions. This application highlights the role of phosphonic acids in green chemistry and sustainable practices (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

Safety And Hazards

Heptylphosphonic Acid may be corrosive to metals and cause severe skin burns and eye damage . It should be stored in a well-ventilated place, in a corrosive-resistant container with a resistant inner liner .

properties

IUPAC Name

heptylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFLSRDMGNZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptylphosphonic Acid

CAS RN

4721-16-8
Record name Heptylphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Š Chmela, A Fiedlerovß, T Liptaj, Y Catel… - Designed monomers …, 2019 - Taylor & Francis
… In this contribution, the synthesis of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid M1 is described and the free-radical homopolymerization in the protic solvent methanol and in …
Number of citations: 3 www.tandfonline.com
S Roy, TM Ataol, F Müller-Plathe - The Journal of Physical …, 2008 - ACS Publications
… is phosphonic-acid-functionalized heptane or heptylphosphonic acid (HPA, Figure 1) for which … the spacer concept, for example, the heptylphosphonic acid can be grafted to a polymer …
Number of citations: 30 pubs.acs.org
M Schuster, T Rager, A Noda, KD Kreuer, J Maier - Fuel cells, 2005 - Wiley Online Library
… Only for 1-heptylphosphonic acid (PC7) the conductivity could be measured reversibly up to almost T = 200 C. 2-Heptylimidazole (I-C7) turned brownish above about T = 170 C and for 1…
Number of citations: 364 onlinelibrary.wiley.com
SJ Paddison, KD Kreuer, J Maier - Physical Chemistry Chemical …, 2006 - pubs.rsc.org
… The rotational barrier in heptylphosphonic acid is substantially greater at 10.0 kJ mol −1 and is doubly degenerate due to the diprotic phosphonic acid. Fig. 3 shows (through 10 …
Number of citations: 226 pubs.rsc.org
T Bock, H Möhwald, R Mülhaupt - … Chemistry and Physics, 2007 - Wiley Online Library
… at temperatures greater than 80 C, anhydrous heptylphosphonic acid and 1,3-propyl … heptylsulfonic acid and anhydrous heptylphosphonic acid confirmed the phosphonic acid's …
Number of citations: 113 onlinelibrary.wiley.com
MC Scherrmann, A Boutboul, B Estramareix… - Carbohydrate …, 2001 - Elsevier
… Hapten 2 was prepared by coupling heptylphosphonic acid with compound 8 which was obtained in seven steps from 2,3,4,6,1′,3′,4′-hepta-O-acetylsucrose (3)36., 37. according to …
Number of citations: 16 www.sciencedirect.com
H Steininger, M Schuster, KD Kreuer, J Maier - Solid State Ionics, 2006 - Elsevier
… 4b) is slightly higher than this of heptylphosphonic acid [21]. No decomposition is observed below T = 400 C where the onset of CO 2 evolution is recorded. The weight losses between …
Number of citations: 68 www.sciencedirect.com
B Bingöl, P Jannasch - Phosphorus-Based Polymers, 2014 - books.google.com
… above 80 1C, anhydrous heptylphosphonic acid and 1, 3-propylenediphosphonic acid … A comparative study of hydrated heptylsulfonic acid and anhydrous heptylphosphonic acid …
Number of citations: 4 books.google.com
LC Chen, KX Chen, SY Zhang, SP Deng - Colloids and Surfaces B …, 2019 - Elsevier
Vesicles possess unique biofilm structures and offer biomimetic advantages for drug and gene delivery. Herein, we report the spontaneous vesicle formation from ultrashort alkyl-…
Number of citations: 5 www.sciencedirect.com
A Staiger, BA Paren, R Zunker, S Hoang… - Journal of the …, 2021 - ACS Publications
… The decomposition under air exhibits comparable onset temperatures to those under a nitrogen, and was previously reported for 1-heptylphosphonic acid to be a result of the …
Number of citations: 9 pubs.acs.org

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